3-(4-Fluorobenzylidene)indolin-2-one
Overview
Description
3-(4-Fluorobenzylidene)indolin-2-one is a compound with the molecular formula C15H10FNO . It is also known by other names such as SU5205 and CHEMBL611649 . The molecular weight of this compound is 239.24 g/mol .
Synthesis Analysis
The radiosynthesis of 3-(4-Fluorobenzylidene)indolin-2-one was accomplished by Knoevenagel condensation of 4-[(18)F]fluorobenzaldehyde with oxindole in a remotely controlled synthesis module .Molecular Structure Analysis
The IUPAC name of this compound is (3Z)-3-[(4-fluorophenyl)methylidene]-1H-indol-2-one . The InChI and SMILES strings provide a detailed description of the molecular structure .Chemical Reactions Analysis
The radiosynthesis of 3-(4-Fluorobenzylidene)indolin-2-one involves a Knoevenagel condensation . More details about its chemical reactions can be found in the relevant papers .Physical And Chemical Properties Analysis
This compound has a molecular weight of 239.24 g/mol, an XLogP3-AA of 3, one hydrogen bond donor count, two hydrogen bond acceptor counts, and one rotatable bond count . Its exact mass and monoisotopic mass are 239.074642105 g/mol .Scientific Research Applications
Anti-Inflammatory Agents
- Scientific Field: Medical and Pharmaceutical Chemistry .
- Application Summary: 3-substituted-indolin-2-one derivatives, including 3-(4-Fluorobenzylidene)indolin-2-one, have been synthesized and evaluated for their anti-inflammatory activity .
- Methods of Application: The anti-inflammatory activity of these compounds was measured using the EZ-Cytox reagent. The levels of interleukin (IL)-6, tumor necrosis factor (TNF)-α, and inducible NOS mRNA were measured using Taqman qRT-PCR. The levels of pro-inflammatory cytokine IL-6 and TNF-α were determined using ELISA kits .
- Results: Among the nineteen 3-substituted-indolin-2-one derivatives synthesized, 3-(3-hydroxyphenyl)-indolin-2-one showed the highest anti-inflammatory activity. It inhibited the nitric oxide production related to inflammation, suppressed the production of TNF-α and IL-6 in a concentration-dependent manner, and suppressed mRNA expression .
Molecular Motors and Energy Harvesting Dyes
- Scientific Field: Organic Chemistry .
- Application Summary: Functionalized 3-benzylidene-indolin-2-ones, including 3-(4-Fluorobenzylidene)indolin-2-one, have found wide applications in molecular motors and energy harvesting dyes .
- Methods of Application: The specific methods of application or experimental procedures for this application are not detailed in the source .
- Results: The specific results or outcomes obtained for this application are not detailed in the source .
Protein Kinase Inhibitors
- Scientific Field: Biochemistry .
- Application Summary: 3-benzylidene-indolin-2-ones are used as protein kinase inhibitors .
- Methods of Application: The specific methods of application or experimental procedures for this application are not detailed in the source .
- Results: The specific results or outcomes obtained for this application are not detailed in the source .
Pesticides
- Scientific Field: Agricultural Chemistry .
- Application Summary: Functionalized 3-benzylidene-indolin-2-ones, including 3-(4-Fluorobenzylidene)indolin-2-one, have found applications in pesticides .
- Methods of Application: The specific methods of application or experimental procedures for this application are not detailed in the source .
- Results: The specific results or outcomes obtained for this application are not detailed in the source .
Flavors
- Scientific Field: Food Chemistry .
- Application Summary: 3-benzylidene-indolin-2-ones are used in the flavor industry .
- Methods of Application: The specific methods of application or experimental procedures for this application are not detailed in the source .
- Results: The specific results or outcomes obtained for this application are not detailed in the source .
Fragrance Industry
- Scientific Field: Cosmetic Chemistry .
- Application Summary: 3-benzylidene-indolin-2-ones are used in the fragrance industry .
- Methods of Application: The specific methods of application or experimental procedures for this application are not detailed in the source .
- Results: The specific results or outcomes obtained for this application are not detailed in the source .
Antiviral Agents
- Scientific Field: Pharmaceutical Sciences .
- Application Summary: Indole derivatives, including 3-(4-Fluorobenzylidene)indolin-2-one, have shown potential as antiviral agents .
- Methods of Application: The specific methods of application or experimental procedures for this application are not detailed in the source .
- Results: The specific results or outcomes obtained for this application are not detailed in the source .
Antioxidant Agents
- Scientific Field: Pharmaceutical Sciences .
- Application Summary: Indole derivatives, including 3-(4-Fluorobenzylidene)indolin-2-one, have shown potential as antioxidant agents .
- Methods of Application: The specific methods of application or experimental procedures for this application are not detailed in the source .
- Results: The specific results or outcomes obtained for this application are not detailed in the source .
Antimicrobial Agents
- Scientific Field: Pharmaceutical Sciences .
- Application Summary: Indole derivatives, including 3-(4-Fluorobenzylidene)indolin-2-one, have shown potential as antimicrobial agents .
- Methods of Application: The specific methods of application or experimental procedures for this application are not detailed in the source .
- Results: The specific results or outcomes obtained for this application are not detailed in the source .
properties
IUPAC Name |
(3Z)-3-[(4-fluorophenyl)methylidene]-1H-indol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO/c16-11-7-5-10(6-8-11)9-13-12-3-1-2-4-14(12)17-15(13)18/h1-9H,(H,17,18)/b13-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIERHADIMMFZNE-LCYFTJDESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=CC=C(C=C3)F)C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/C3=CC=C(C=C3)F)/C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorobenzylidene)indolin-2-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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